Eledoisin Related Peptide 2TFA

Beschreibung

Historical Context of Tachykinin Peptide Discovery and Classification

The journey into the world of tachykinin peptides began in 1931 when von Euler and Gaddum identified a potent, unidentified substance in horse brain and intestine that stimulated muscle contraction. nih.gov This substance, later named Substance P (SP), was the first tachykinin to be discovered. nih.gov However, its amino acid sequence was not fully elucidated until 1971. nih.gov A pivotal moment in tachykinin research occurred in 1962 with the first molecular characterization of a related peptide, eledoisin (B1671165), which was isolated from the salivary glands of the Mediterranean octopus, Eledone moschata. nih.govnih.govbioone.org The term "tachykinin" was later proposed to describe this family of peptides, reflecting their characteristic ability to induce a rapid onset of action on smooth muscle tissues. annualreviews.org

In the years following the sequencing of Substance P, other mammalian tachykinins were identified, including Neurokinin A (NKA) and Neurokinin B (NKB), both isolated from the porcine spinal cord. nih.gov A defining feature of this growing family was the discovery of a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂, which is essential for their biological activity. nih.govguidetopharmacology.org Tachykinins exert their effects by interacting with specific G protein-coupled receptors (GPCRs), which are classified into three main types: the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. guidetopharmacology.orgbohrium.com Each receptor shows a preferential affinity for a specific mammalian tachykinin: SP for NK1, NKA for NK2, and NKB for NK3. nih.govguidetopharmacology.org

Overview of the Eledoisin Peptide Family and its Biological Significance

Eledoisin is an undecapeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂. genscript.comwikipedia.org It was originally extracted from the posterior salivary glands of the cephalopod species Eledone muschata and Eledone aldovandi. genscript.comwikipedia.org As a member of the tachykinin family, eledoisin shares the conserved C-terminal pentapeptide sequence that is the hallmark of this group. wikipedia.org The variable N-terminal portion of the peptide is believed to confer receptor subtype specificity. wikipedia.org

The biological significance of eledoisin lies in its broad and potent pharmacological activities, which include powerful vasodilation, effects on blood pressure, and the stimulation of extravascular smooth muscles. genscript.comwikipedia.org While originating from a mollusk, eledoisin demonstrates significant activity in mammalian systems, where it acts as a high-affinity agonist, particularly for the NK3 receptor. novoprolabs.com Its early isolation and availability in a pure form, even before the structures of mammalian tachykinins were fully known, established it as an invaluable tool for early pharmacological studies of tachykinin receptors. novoprolabs.com

Genesis and Characterization of Eledoisin Related Peptide (ERP) 2TFA as a Research Ligand

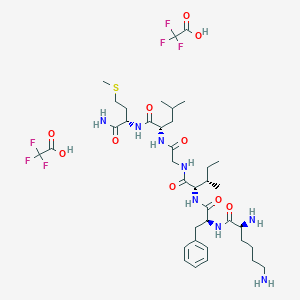

Eledoisin Related Peptide (ERP) is a synthetic hexapeptide fragment derived from the C-terminus of the native eledoisin molecule. caymanchem.com With the sequence Lys-Phe-Ile-Gly-Leu-Met-NH₂ (KFIGLM-NH₂), it represents the core active region of its parent compound. caymanchem.com ERP is classified as a tachykinin receptor ligand and is often described as a Substance P analog due to its shared functional characteristics and SP-like activity in both the central nervous system and peripheral tissues. medchemexpress.comglpbio.com

As a research ligand, ERP has been characterized by its ability to excite neurons and elicit behavioral responses. medchemexpress.comglpbio.com Experimental studies have shown that it has excitatory effects on respiratory neurons and reflex interneurons. targetmol.comtargetmol.com Compared to the effects of glutamate, the excitation induced by ERP has a slower onset but is more prolonged. targetmol.comtargetmol.com Furthermore, ERP has been demonstrated to cause concentration-dependent contractions in isolated guinea pig ileum and to stimulate α-amylase release from rat parotid gland slices. caymanchem.com

The "2TFA" designation in its name indicates that the peptide is supplied as a salt with two molecules of trifluoroacetic acid (CF₃COOH). bioscience.co.uk Trifluoroacetic acid is commonly used during the process of solid-phase peptide synthesis and subsequent purification by high-performance liquid chromatography (HPLC), and its presence as a counter-ion helps to ensure the stability and solubility of the peptide. novoprolabs.com

Table 1: Physicochemical Properties of Eledoisin Related Peptide 2TFA

| Property | Value | Reference |

| Chemical Name | This compound | bioscience.co.uk |

| Synonyms | Eledoisin RP, Eledoisin Hexapeptide, KFIGLM-NH₂ | caymanchem.comtargetmol.com |

| Molecular Formula | C₃₈H₆₀F₆N₈O₁₀S | bioscience.co.uk |

| Molecular Weight | 934.99 g/mol | bioscience.co.uk |

| CAS Number | 2990-43-4 (Free Base) | targetmol.com |

| Classification | Tachykinin Receptor Ligand | targetmol.comtargetmol.com |

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound positions it primarily as a pharmacological tool for investigating the tachykinin system. Its use in studies has helped to probe the function of tachykinin receptors in various physiological processes. For instance, its application in studies of the central nervous system has provided evidence for its role in neuronal excitation and pain modulation. caymanchem.comglpbio.com Intrathecal administration of ERP has been shown to affect nociceptive pathways, highlighting its utility in pain research. caymanchem.com

Despite its use as a research ligand, several questions regarding ERP 2TFA remain unaddressed:

Precise Receptor Affinity Profile: While known as a tachykinin receptor ligand, a comprehensive and comparative profile of its binding affinities (Ki/Kd values) and functional potencies (EC50 values) across all three neurokinin receptor subtypes (NK1, NK2, and NK3) is not fully established.

Detailed Signaling Mechanisms: The specific intracellular signaling cascades activated by ERP at each receptor subtype have not been thoroughly detailed, particularly in comparison to the signaling initiated by endogenous ligands like Substance P or Neurokinin A.

Full In Vivo Functional Scope: The complete range of its physiological and potential pathophysiological effects in vivo, beyond its established excitatory actions on neurons, remains to be fully explored.

Structural Basis for Kinetics: The structural determinants responsible for its distinct kinetic profile—specifically, its slower onset and more prolonged duration of action compared to other agonists—are not completely understood.

Rationale for Comprehensive Mechanistic and Functional Research of this compound

The existing knowledge gaps provide a strong rationale for more comprehensive research into the mechanisms and functions of this compound. Further investigation is warranted for several key reasons:

Understanding Receptor Dynamics: A deeper analysis of its unique kinetic properties can offer valuable insights into the dynamics of tachykinin receptor activation, signaling, and desensitization. targetmol.com

Dissecting Physiological Pathways: As a selective tool, ERP can be used to further dissect the specific contributions of tachykinin receptor activation in complex physiological systems, such as respiratory control, neuroinflammation, and pain transmission. glpbio.com

Informing Drug Design: Its relatively simple hexapeptide structure makes it an excellent model for structure-activity relationship (SAR) studies. caymanchem.com Elucidating how its structure relates to its function can guide the rational design of novel, more potent, and selective tachykinin receptor agonists or antagonists.

Therapeutic Potential: A thorough understanding of its mechanisms could uncover new therapeutic avenues. Targeting the tachykinin system is a strategy for managing various conditions, including neurological disorders, inflammatory diseases, and chronic pain, making novel ligands like ERP a subject of significant interest. nih.govphysiology.org

Eigenschaften

Molekularformel |

C38H60F6N8O10S |

|---|---|

Molekulargewicht |

935.0 g/mol |

IUPAC-Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H58N8O6S.2C2HF3O2/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5;2*3-2(4,5)1(6)7/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47);2*(H,6,7)/t22-,24-,25-,26-,27-,29-;;/m0../s1 |

InChI-Schlüssel |

UOSNYQKSNWPKMQ-XNYYMLJVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Q & A

Q. What are the structural and functional features of Eledoisin Related Peptide 2TFA that make it relevant to neurokinin receptor studies?

this compound (C₃₈H₆₀F₆N₈O₁₀S; MW 934.99) is a synthetic tachykinin receptor ligand with structural homology to Substance P and eledoisin. Its C-terminal modification (NH₂ instead of OH) enhances stability in physiological conditions, enabling prolonged receptor activation . Functional studies demonstrate its selective agonism for NK2 and NK3 receptors, with slower onset and sustained excitatory effects on respiratory and reflex neurons compared to glutamate . Methodologically, its purity (>95%) and salt form (TFA) must be verified via mass spectrometry (e.g., ACQUITY QDa Detector) to avoid confounding experimental outcomes .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor affinity?

Use radioligand displacement assays with human NK2/NK3 receptor-expressing cell lines. For example:

- Prepare 1X Biotinylated Detector Antibody diluted in PBS (pH 7.4) to minimize non-specific binding .

- Optimize peptide concentrations (e.g., 0.1–100 nM) to calculate IC₅₀ values, accounting for TFA counterion interference in buffer systems .

- Validate results against reference ligands (e.g., Neurokinin A(4-10)) to confirm selectivity .

Q. What animal models are appropriate for studying this compound’s in vivo effects?

Rodent models (rats/mice) are standard for assessing hyperalgesia, respiratory modulation, and behavioral responses. Key considerations:

- Dose : Intrathecal injections (0.1–1 nmol/kg) produce dose-dependent cardiovascular and nociceptive effects .

- Controls : Include Substance P and eledoisin to evaluate cross-desensitization, as seen in tail-flick tests .

- Ethics : Adhere to protocols for humane endpoints and analgesia, as outlined in institutional guidelines .

Advanced Research Questions

Q. How can contradictions in receptor binding data between this compound and other tachykinins be resolved?

Discrepancies arise from differences in radioligand affinity (e.g., [¹²⁵I]-eledoisin vs. [¹⁸F]-Lu AF10628) and receptor subtypes. To address this:

- Use high-resolution mass spectrometry (HRMS) to confirm peptide integrity and modifications (e.g., pyroglutamate formation) .

- Perform cross-desensitization assays: Pre-treat tissues with Substance P to assess residual NK3 receptor activity, as this compound may act on SP-P receptor subtypes .

- Compare binding kinetics in human brain cryosections (amygdala, hypothalamus) versus heterologous cell systems .

Q. What experimental strategies mitigate batch-to-batch variability in synthetic peptide preparations?

Variability stems from trifluoroacetic acid (TFA) content and oxidation. Mitigation steps include:

- Purification : Use reverse-phase HPLC with UV detection (220 nm) to isolate ≥98% pure peptide .

- Storage : Lyophilize aliquots at -80°C in argon-flushed vials to prevent methionine oxidation .

- Quality Control : Deploy ProMass software for automated impurity profiling (e.g., detect -313.9 Da fragments) .

Q. How can researchers reconcile divergent findings in this compound’s respiratory effects across studies?

Conflicting results may arise from differences in neuronal subtypes (respiratory vs. reflex) or experimental conditions:

- Electrophysiology : Use patch-clamp recordings to measure firing patterns in medullary slices, correlating with喷射电流 (injection current) amplitude .

- Pharmacological Blockers : Apply NK2-selective antagonists (e.g., GR159897) to isolate receptor-specific contributions .

- Data Normalization : Express results as % change from baseline activity to control for inter-animal variability .

Methodological Best Practices

- Reproducibility : Document peptide synthesis protocols (e.g., solid-phase synthesis, cleavage conditions) in supplemental materials per journal guidelines .

- Data Analysis : Use Znova™ software for spectral deconvolution to identify peptide fragments and modifications .

- Ethical Compliance : Reference institutional review board (IRB) approvals for animal studies, ensuring alignment with ARRIVE 2.0 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.